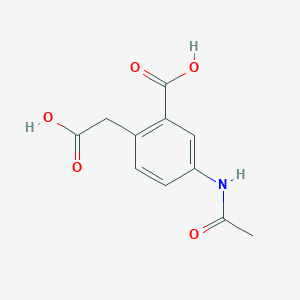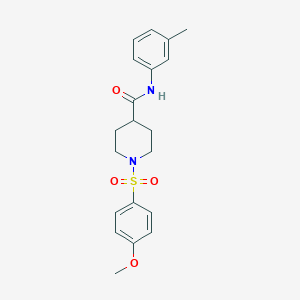
2-(Carboxymethyl)-5-acetamidobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Carboxymethyl)-5-acetamidobenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxymethyl group and an acetamido group attached to a benzoic acid core
Mecanismo De Acción
Target of Action
Similar compounds such as carbocisteine have been shown to target mucus in the respiratory tract .
Mode of Action
Compounds with similar structures, such as carbocisteine, work by reducing the viscosity of mucus, allowing it to be expelled . This alleviates respiratory symptoms and infections .
Biochemical Pathways
Similar compounds like carbocisteine are known to affect the pathways related to mucus production and expulsion .
Pharmacokinetics
Similar compounds like carbocisteine are known to have mucolytic effects, significantly reducing sputum viscosity, cough, dyspnea, and fatigue .
Result of Action
Compounds with similar structures, such as carbocisteine, have been shown to alleviate respiratory symptoms and infections by reducing the viscosity of mucus, allowing it to be expelled .
Action Environment
Similar compounds like carbocisteine are known to prevent pulmonary infections by decreasing accumulated mucus in the respiratory tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-5-acetamidobenzoic acid typically involves the acylation of 5-amino-2-carboxymethylbenzoic acid. One common method includes the reaction of 5-amino-2-carboxymethylbenzoic acid with acetic anhydride under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Carboxymethyl)-5-acetamidobenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Carboxymethyl)-5-acetamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
Similar Compounds
2-(Carboxymethyl)-5-aminobenzoic acid: Similar structure but with an amino group instead of an acetamido group.
2-(Carboxymethyl)-4-acetamidobenzoic acid: Similar structure but with the acetamido group in a different position.
2-(Carboxymethyl)-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an acetamido group.
Uniqueness
2-(Carboxymethyl)-5-acetamidobenzoic acid is unique due to the presence of both carboxymethyl and acetamido groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-acetamido-2-(carboxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-6(13)12-8-3-2-7(4-10(14)15)9(5-8)11(16)17/h2-3,5H,4H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFBMKMRUFKEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2989904.png)
![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989905.png)
![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)
![1-phenyl-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2989911.png)
![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)



![N-[(4-Chlorophenyl)-cyanomethyl]-1-[(4-chlorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2989917.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2989920.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2989921.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2989922.png)
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate](/img/structure/B2989923.png)
![2-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2989924.png)
